Bicyclo[3.1.0]hexane-6-methanol
Overview
Description
Bicyclo[3.1.0]hexane-6-methanol is a bicyclic organic compound characterized by a unique structural motif. This compound features a bicyclo[3.1.0]hexane core with a methanol group attached to the sixth carbon. The bicyclo[3.1.0]hexane framework is known for its rigidity and conformational constraints, making it a valuable scaffold in various chemical and pharmaceutical applications .
Mechanism of Action
Target of Action
Bicyclo[310]hexane-6-methanol is a complex compound with a unique structureSimilar compounds have been shown to interact with various receptor subtypes .
Mode of Action
The mode of action of Bicyclo[31It is synthesized via a (3 + 2) annulation of cyclopropenes with cyclopropylanilines . This process involves the use of an organic or an iridium photoredox catalyst and blue LED irradiation . The reaction is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .
Biochemical Pathways
The biochemical pathways affected by Bicyclo[31Similar compounds such as sabinene, a naturally occurring bicyclic unsaturated monoterpene, have been found in different plant essential oils . Sabinene can be emitted by a number of plants and has been found in different plant essential oils .
Result of Action
The molecular and cellular effects of Bicyclo[31Similar compounds have been shown to have a preference for certain receptor subtypes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[3.1.0]hexane-6-methanol can be synthesized through several methods. One notable approach involves the radical asymmetric intramolecular α-cyclopropanation of aldehydes. This method utilizes a Cu(I)/secondary amine cooperative catalyst to enable the single-step construction of the bicyclo[3.1.0]hexane skeleton with excellent efficiency . Another method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, using an organic or iridium photoredox catalyst and blue LED irradiation .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthetic routes mentioned above can be adapted for larger-scale production. The use of efficient catalysts and reaction conditions ensures high yields and scalability.
Chemical Reactions Analysis
Types of Reactions
Bicyclo[3.1.0]hexane-6-methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the methanol group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanol group yields aldehydes or carboxylic acids, while reduction results in the formation of methyl derivatives.
Scientific Research Applications
Bicyclo[3.1.0]hexane-6-methanol has several scientific research applications:
Biology: The compound’s rigid structure makes it useful in studying protein-ligand interactions and conformational analysis.
Industry: The compound’s stability and reactivity make it valuable in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A common cyclic compound with a flexible chair conformation.
Bicyclo[2.1.1]hexane: Another bicyclic compound with a different ring structure.
Bicyclo[3.1.0]hexane: The parent compound without the methanol group.
Uniqueness
Bicyclo[3.1.0]hexane-6-methanol is unique due to its combination of a rigid bicyclic structure and a functional methanol group. This combination imparts distinct chemical reactivity and biological properties, making it a valuable scaffold in various applications .
Properties
IUPAC Name |
6-bicyclo[3.1.0]hexanylmethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O/c8-4-7-5-2-1-3-6(5)7/h5-8H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYAHVDWWLAYJOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10312060 | |
Record name | Bicyclo[3.1.0]hexane-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3313-85-7 | |
Record name | Bicyclo[3.1.0]hexane-6-methanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249259 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Bicyclo[3.1.0]hexane-6-methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10312060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bicyclo[3.1.0]hexane-6-methanol | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K24F5K6BMX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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